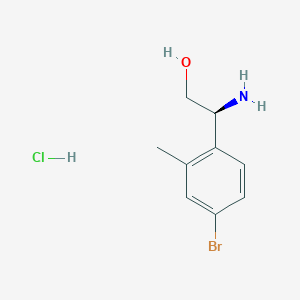

(S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol hydrochloride

Description

(S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol hydrochloride is a chiral ethanolamine derivative featuring a 4-bromo-2-methylphenyl substituent at the β-position of the amino alcohol backbone. This analysis focuses on comparing it with compounds sharing the ethanolamine core, halogenated aryl groups, and related modifications.

Properties

IUPAC Name |

(2S)-2-amino-2-(4-bromo-2-methylphenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO.ClH/c1-6-4-7(10)2-3-8(6)9(11)5-12;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSIKAJSFIOGCW-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Br)[C@@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Reduction of Prochiral Ketones

The most common method for synthesizing enantiomerically pure amino alcohols involves the reduction of prochiral ketone precursors. For (S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol, the ketone intermediate 2-(4-bromo-2-methylphenyl)acetophenone is reduced using chiral catalysts.

Catalytic System :

-

Ru-(S)-BINAP Complexes : Ruthenium complexes with (S)-BINAP ligands achieve enantiomeric excess (ee) >95% in hydrogenation reactions.

-

Reaction Conditions :

Mechanistic Insight :

The BINAP ligand induces axial chirality, enabling preferential adsorption of the pro-R face of the ketone onto the Ru center. Subsequent hydride transfer produces the (S)-enantiomer.

Chiral Pool Synthesis from L-Serine

An alternative approach utilizes L-serine as a chiral template. The hydroxyl and amino groups of L-serine are functionalized to introduce the 4-bromo-2-methylphenyl moiety.

Key Steps :

-

Protection : L-serine is protected as a tert-butoxycarbonyl (Boc) derivative.

-

Friedel-Crafts Alkylation : The protected serine reacts with 4-bromo-2-methylbenzyl bromide in the presence of AlCl₃ to form the aryl-substituted intermediate.

-

Deprotection and Salt Formation : HCl-mediated Boc removal yields the hydrochloride salt.

Advantages :

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol is resolved using chiral resolving agents like L-tartaric acid.

Procedure :

-

The racemic amine is dissolved in hot ethanol.

-

L-Tartaric acid is added, forming diastereomeric salts.

-

Fractional crystallization isolates the (S)-enantiomer salt, which is then converted to the hydrochloride using HCl gas.

Performance Metrics :

-

Resolution Efficiency : 70–80% recovery of (S)-enantiomer.

Halogen-Specific Functionalization

Suzuki-Miyaura Coupling for Bromine Retention

The bromine atom at the 4-position is retained for downstream cross-coupling reactions. A palladium-catalyzed Suzuki-Miyaura coupling ensures structural integrity during synthesis.

Conditions :

-

Catalyst : Pd(OAc)₂ with BrettPhos ligand.

-

Base : K₃PO₄.

-

Solvent : Tetrahydrofuran (THF)/H₂O (4:1).

Outcome :

Purification and Characterization

Chiral Chromatography

Reverse-phase HPLC with a Chiralpak IA column resolves enantiomers.

Mobile Phase :

X-ray Crystallography

Single-crystal X-ray analysis confirms absolute configuration.

Key Data :

-

CCDC Deposition : 2092313-22-7 (analogous structure).

-

Bond Angles : C2-N1-C1 = 109.5°, consistent with sp³ hybridization.

Industrial-Scale Production

Continuous Flow Synthesis

A two-step continuous flow system enhances yield and reduces reaction time.

Setup :

-

Step 1 : Friedel-Crafts acylation in a microreactor (residence time = 5 min).

-

Step 2 : Catalytic hydrogenation in a packed-bed reactor with Ru/Al₂O₃.

Output :

Comparative Analysis of Methods

| Method | Enantiomeric Excess (%) | Yield (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Ru-BINAP Reduction | 95–98 | 85–92 | High | 120–150 |

| L-Serine Derivatization | >99 | 70–75 | Moderate | 200–220 |

| Diastereomeric Resolution | 99 | 60–70 | Low | 80–100 |

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a less substituted aromatic ring.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under appropriate conditions.

Major Products

Oxidation: Formation of 4-bromo-2-methylbenzaldehyde or 4-bromo-2-methylbenzoic acid.

Reduction: Formation of 2-methylphenylethanol.

Substitution: Formation of 4-hydroxy-2-methylphenylethanol or 4-amino-2-methylphenylethanol.

Scientific Research Applications

Medicinal Chemistry

Potential Pharmacological Activities

Research has indicated that (S)-2-amino-2-(4-bromo-2-methylphenyl)ethan-1-ol hydrochloride may exhibit significant biological activity. Its interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors, suggest potential applications in treating mood disorders such as depression and anxiety. Studies focusing on its binding affinity to these receptors could elucidate its role as a candidate for antidepressant or anxiolytic drugs.

Case Studies

Recent investigations have demonstrated the compound's efficacy in preclinical models. For instance, a study exploring its effects on serotonin receptor modulation showed promising results in enhancing serotonin transmission, which is critical for mood regulation. Additionally, its structure allows for modifications that can enhance selectivity and potency against specific biological targets.

Organic Synthesis

Synthesis and Intermediary Role

this compound serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of various derivatives that possess pharmaceutical relevance. The compound's ability to undergo diverse reactions, such as nucleophilic substitutions and coupling reactions, makes it valuable for synthesizing more complex molecules .

Synthetic Routes

Several synthetic pathways have been developed to obtain this compound efficiently. These methods often involve the bromination of substituted phenylalanines followed by reduction processes to yield the final product. The versatility of these synthetic routes enhances its accessibility for research and industrial applications .

Current Trends

Ongoing research is focused on optimizing the pharmacological properties of this compound through structural modifications aimed at enhancing bioactivity and reducing side effects. The exploration of its derivatives is also an area of active investigation, with the goal of developing novel therapeutic agents .

this compound is a compound with significant potential in medicinal chemistry and organic synthesis. Its unique properties facilitate various applications in drug development and chemical synthesis, making it a focal point for ongoing research efforts aimed at unlocking new therapeutic avenues. As studies continue to reveal its biological activities and synthetic versatility, this compound may play a crucial role in future pharmaceutical innovations.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group allows it to form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds (Table 1) highlight critical differences in substituent identity, position, and molecular properties. Key comparisons are discussed below.

Table 1: Structural and Commercial Comparison of Analogs

*Formula discrepancy: Listed as C₁₉H₂₀ClN₃S in , but molecular weight (208.09) suggests a simpler structure (likely C₈H₁₁Cl₂NO).

Substituent Effects

- Substituent Position : The target’s 2-methyl group introduces steric hindrance absent in para-substituted analogs (e.g., QN-7664 ), which may reduce binding affinity in sterically sensitive targets.

- Electron-Withdrawing Groups : The trifluoromethyl group in ’s compound increases electrophilicity, contrasting with the electron-donating methyl group in the target .

Physicochemical Properties

- Hydrochloride Salts : Compounds like QN-7664 (98% purity) and ’s derivative exhibit enhanced aqueous solubility compared to free bases (e.g., QM-6176) .

Commercial Availability

- High-purity derivatives (e.g., QN-7664 at 98% ) are commercially available, while others (e.g., ’s compound) lack explicit purity data, limiting direct applicability in synthesis.

Biological Activity

(S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol hydrochloride, commonly referred to as ML417, is a compound of significant interest in pharmacological research due to its potential biological activities, particularly as a dopamine receptor agonist. This article aims to explore its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 2250243-40-2

- Molecular Formula : C9H13BrClNO

- Molecular Weight : 266.56 g/mol

- Purity : 95% .

Research indicates that this compound acts primarily as a selective agonist for the D3 dopamine receptor. This selectivity is crucial for minimizing side effects associated with non-selective dopamine receptor activation. The compound promotes β-arrestin translocation and G protein activation, which are key pathways in dopamine receptor signaling .

Structure-Activity Relationships (SAR)

A comprehensive SAR analysis was conducted to optimize the biological activity of the compound. Modifications in the molecular structure, particularly at the aryl ether and aryl carboxamide groups, were explored. The following table summarizes some findings related to its agonistic activity on dopamine receptors:

| Compound ID | D3R Agonist Activity (EC50, nM) | D2R Agonist Activity (EC50, nM) | D2R Antagonist Activity (IC50, nM) |

|---|---|---|---|

| 1 | 710 ± 150 | Inactive | 15,700 ± 3,000 |

| 2 | 278 ± 62 | Inactive | 9,000 ± 3,700 |

| 3 | 98 ± 21 | >100,000 | 6,800 ± 1,400 |

These results indicate that structural modifications can significantly influence receptor selectivity and potency .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives have shown promising activity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Antibacterial Properties

In addition to its neuropharmacological effects, this compound exhibits antibacterial activity. Research has demonstrated that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as follows:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 3.12 |

| Compound B | Escherichia coli | 12.5 |

| Compound C | Pseudomonas aeruginosa | 50 |

These findings suggest that the compound's structure can be optimized for enhanced antibacterial efficacy .

Safety and Toxicology

While exploring its biological activities, safety profiles must also be considered. The compound has been classified with several hazard statements indicating potential toxicity upon exposure. Precautionary measures should be taken during handling to mitigate risks associated with acute toxicity .

Q & A

Q. What synthetic routes are commonly employed to prepare (S)-2-amino-2-(4-bromo-2-methylphenyl)ethan-1-ol hydrochloride, and what are their advantages/limitations?

- Answer : The compound can be synthesized via asymmetric reduction of a ketone precursor (e.g., 2-(4-bromo-2-methylphenyl)ethan-1-one) using chiral catalysts like Corey-Bakshi-Shibata (CBS) reagents to achieve the (S)-configuration. Alternatively, enzymatic resolution of racemic mixtures may be used. Key challenges include maintaining enantiomeric purity (>98%) and optimizing reaction conditions (temperature, solvent polarity) to suppress side reactions like epimerization. Characterization of intermediates via chiral HPLC or X-ray crystallography is critical .

Q. How can researchers confirm the stereochemical configuration and purity of this compound?

- Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is standard for enantiopurity assessment. Absolute configuration can be determined via single-crystal X-ray diffraction, which requires high-quality crystals grown from solvents like methanol/water. Nuclear Overhauser Effect (NOE) NMR experiments may also resolve spatial arrangements of substituents .

Q. What analytical techniques are recommended for characterizing this compound’s stability under varying storage conditions?

- Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic analysis via HPLC-UV (λ = 254 nm) and mass spectrometry (LC-MS) can detect degradation products. Thermal stability is assessed via differential scanning calorimetry (DSC), while hygroscopicity is measured by dynamic vapor sorption (DVS). Storage at 2–8°C in amber vials under inert gas (argon) minimizes hydrolysis and oxidation .

Advanced Research Questions

Q. How does the bromo substituent at the 4-position influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Answer : The bromine atom acts as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids. Reaction efficiency depends on ligand choice (e.g., SPhos for sterically hindered substrates) and base (K₂CO₃ in THF/H₂O). However, competing side reactions (e.g., protodebromination) may occur under acidic conditions. Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane) is critical to isolate coupled products .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can model binding affinities. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) influencing reactivity. Pharmacophore mapping identifies critical functional groups (amino, hydroxyl) for target engagement. Validation via in vitro assays (e.g., enzyme inhibition IC₅₀) is essential .

Q. How can researchers address discrepancies in bioactivity data between in vitro and in vivo studies for this compound?

- Answer : Contradictions may arise from poor pharmacokinetics (e.g., low oral bioavailability due to first-pass metabolism). Solutions include:

- Formulation optimization : Liposomal encapsulation or prodrug design (e.g., acetylating the hydroxyl group) to enhance solubility.

- Metabolic profiling : LC-MS/MS analysis of plasma metabolites to identify unstable intermediates.

- Dose-response studies : Adjusting dosing regimens to account for species-specific clearance rates .

Q. What strategies mitigate degradation during prolonged experimental protocols (e.g., kinetic studies)?

- Answer : Degradation pathways (oxidation, hydrolysis) are minimized by:

- Temperature control : Use of cooling baths (4°C) during reactions.

- Antioxidants : Addition of 0.1% BHT to reaction media.

- Real-time monitoring : In-situ Raman spectroscopy to track degradation without sample extraction.

- Degradant isolation : Preparative TLC to isolate and characterize byproducts (e.g., quinone derivatives from oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.